

# Gram-Scale Total Synthesis of (±)-Sparteine: An Application Note and Protocol

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## Compound of Interest

Compound Name: *Sparteine*

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## Abstract

(±)-**Sparteine**, a tetracyclic quinolizidine alkaloid, and its enantiomers are valuable chiral ligands in asymmetric synthesis. However, their availability from natural sources can be inconsistent. This document provides a detailed protocol for the gram-scale total synthesis of (±)-**sparteine**, based on the efficient seven-step route developed by Reisman and coworkers. [1][2] This method utilizes readily available and inexpensive starting materials, pyridine and glutaryl chloride, and proceeds via a key pyridine dearomatization/cyclization cascade.[1][2] The protocol is intended to provide researchers with a reliable and scalable method to access this important molecule for applications in synthetic chemistry and drug development.

## Introduction

**Sparteine** has found widespread use as a chiral diamine ligand in a multitude of asymmetric transformations. The variability in supply from natural sources has prompted the development of several total syntheses. The presented protocol is based on a recently reported gram-scale synthesis that is notable for its efficiency and use of commodity chemicals as starting materials. [1] The key strategic element of this synthesis is an interrupted dearomative cascade cyclization between pyridine and glutaryl chloride to construct the functionalized quinolizidine core of **sparteine**.

## Overall Synthetic Scheme

The seven-step synthesis of (±)-**sparteine** from pyridine and glutaryl chloride is depicted below. The process involves the formation of a key quinolizidine intermediate, followed by a series of transformations to construct the complete tetracyclic framework of **sparteine**.



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Caption: Overall workflow for the gram-scale synthesis of (±)-**sparteine**.

## Experimental Protocols

The following protocols are adapted from the supporting information of Lam, P. H.; Kerkovius, J. K.; Reisman, S. E. *Org. Lett.* 2023, 25 (46), 8230–8233.

### Step 1: Synthesis of Quinolizidine Intermediate (9)

This step involves the critical dearomatization and cyclization reaction between pyridine and glutaryl chloride.

Table 1: Reagents and Conditions for Step 1

Reagent	Molar Equiv.	Amount
Pyridine	1.0	(Scale dependent)
Glutaryl Chloride	1.1	(Scale dependent)
Methanol	(Quench)	(Scale dependent)
Solvent	-	Dichloromethane (DCM)
Temperature	-	-78 °C to rt
Reaction Time	-	2 hours
Yield	-	~60%

#### Protocol:

- To a solution of pyridine in dichloromethane (DCM) at -78 °C, add glutaryl chloride dropwise.
- Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional hour.
- Cool the reaction mixture back to -78 °C and quench with methanol.
- Perform an aqueous workup and purify the crude product by flash chromatography to yield the quinolizidine intermediate.

## Step 2-7: Elaboration to (±)-Sparteine

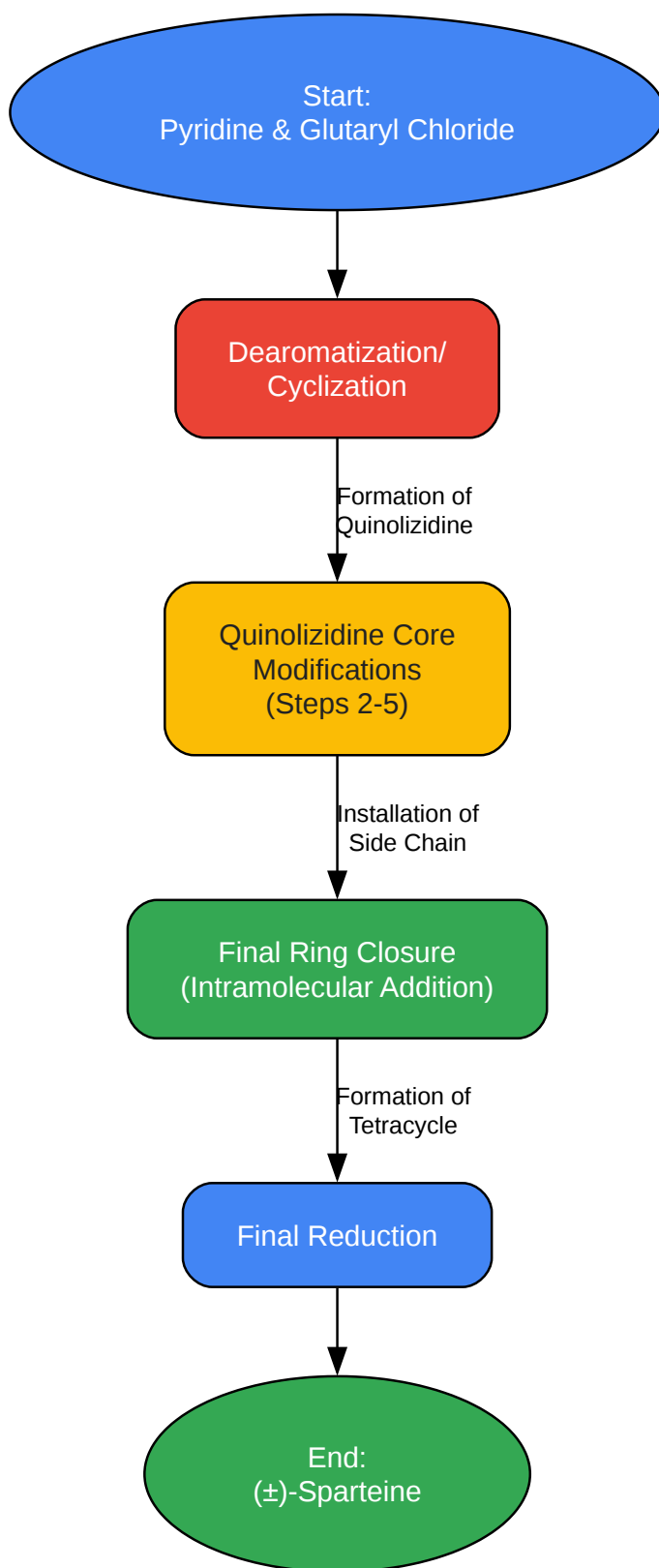
The subsequent steps involve the conversion of the quinolizidine intermediate to the final product. A summary of the reactions and typical yields is provided in the table below. Detailed step-by-step protocols for each reaction can be found in the supporting information of the original publication.

Table 2: Summary of Steps 2-7 in the Synthesis of (±)-**Sparteine**

Step	Transformation	Key Reagents	Solvent	Typical Yield
2	Epimerization	t-BuOK	t-BuOH	Not isolated
3	Hydrogenation	H <sub>2</sub> , Pd/C	MeOH	55% (over 2 steps)
4	Reduction/Tosylation	L-selectride, TsCl	THF	73%
5	SN2 Reaction	Glutarimide, NaH	DMF	93%
6	Intramolecular Addition	KHMDS	THF	56%
7	Reduction	LiAlH <sub>4</sub>	THF	56% (qNMR yield)

## Key Experimental Workflow Diagram

The following diagram illustrates the logical flow of the key transformations in the synthesis.



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Caption: Logical workflow of the key transformations.

## Data Summary

The following table summarizes the quantitative data for the gram-scale synthesis of (±)-**sparteine**, providing an overview of the efficiency of each step.

Table 3: Quantitative Data Summary for the Gram-Scale Synthesis of (±)-**Sparteine**

Step	Product	Starting Material (Scale)	Product Mass (g)	Molar Yield (%)
1	Quinolizidine (9)	Pyridine (gram scale)	(Scale dependent)	~60
2/3	Hydrogenated Ester (17)	Quinolizidine (9)	(Scale dependent)	55 (over 2 steps)
4	Tosylate (18)	Hydrogenated Ester (17)	(Scale dependent)	73
5	N-Alkylation Product (19)	Tosylate (18)	(Scale dependent)	93
6	Tetracycle (20)	N-Alkylation Product (19)	(Scale dependent)	56
7	(±)-Sparteine (1)	Tetracycle (20)	(Scale dependent)	56 (qNMR)

## Conclusion

This application note provides a comprehensive overview and protocol for the gram-scale total synthesis of (±)-**sparteine**. The detailed experimental procedures, quantitative data, and workflow diagrams are intended to enable researchers to successfully replicate this efficient synthesis. The accessibility of the starting materials and the robustness of the reactions make this a valuable method for obtaining significant quantities of (±)-**sparteine** for various applications in chemical synthesis and beyond.

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## References

- 1. A Pyridine Dearomatization Approach for the Gram Scale Synthesis of (±)-Sparteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
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